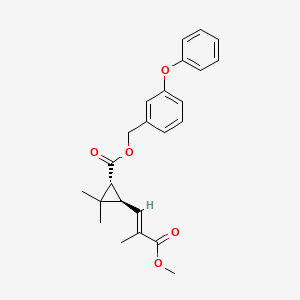![molecular formula C19H15NO4 B14321132 4,4'-[(3-Nitrophenyl)methylene]diphenol CAS No. 106484-62-2](/img/structure/B14321132.png)
4,4'-[(3-Nitrophenyl)methylene]diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(3-Nitrophenyl)methylene]diphenol is an organic compound characterized by the presence of a nitrophenyl group attached to a methylene bridge, which in turn is connected to two phenol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(3-Nitrophenyl)methylene]diphenol typically involves the condensation reaction between 3-nitrobenzaldehyde and phenol in the presence of a suitable catalyst. The reaction conditions often include an acidic or basic medium to facilitate the formation of the methylene bridge.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar condensation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(3-Nitrophenyl)methylene]diphenol can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4,4’-[(3-Nitrophenyl)methylene]diphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 4,4’-[(3-Nitrophenyl)methylene]diphenol exerts its effects involves interactions with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenolic groups can form hydrogen bonds with biological molecules. These interactions can affect cellular pathways and lead to the observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenedianiline: Similar structure but with amino groups instead of nitro groups.
4,4’-Methylenediphenol: Lacks the nitrophenyl group.
Uniqueness
4,4’-[(3-Nitrophenyl)methylene]diphenol is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
106484-62-2 |
|---|---|
Fórmula molecular |
C19H15NO4 |
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
4-[(4-hydroxyphenyl)-(3-nitrophenyl)methyl]phenol |
InChI |
InChI=1S/C19H15NO4/c21-17-8-4-13(5-9-17)19(14-6-10-18(22)11-7-14)15-2-1-3-16(12-15)20(23)24/h1-12,19,21-22H |
Clave InChI |
UWVIMXOINQEVJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


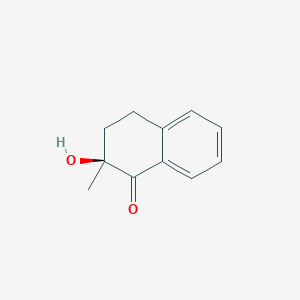


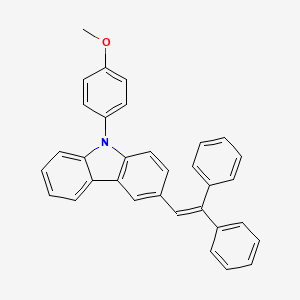

![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)
![3,3,7-Trimethyl-3H,7H-[1,2,4,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14321095.png)
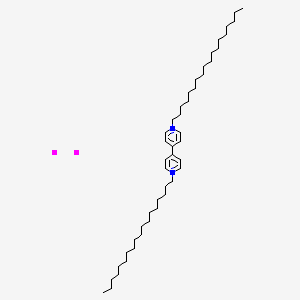
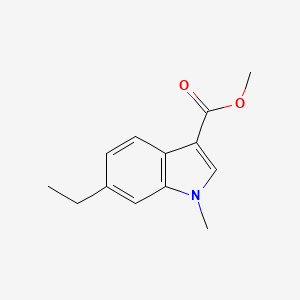
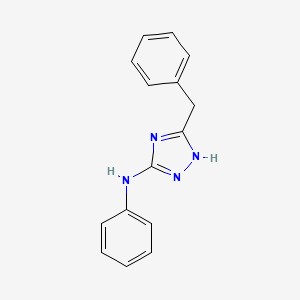
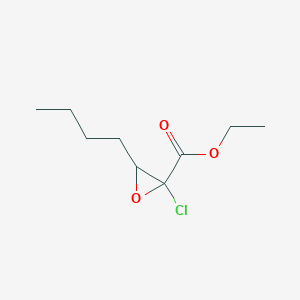
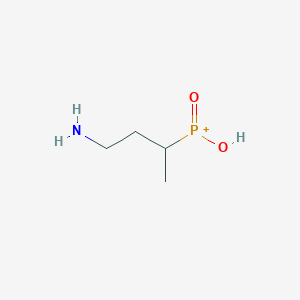
![2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14321129.png)
